Dimethyl 5-chloroisophthalate
Description
Significance of Dimethyl 5-chloroisophthalate in Contemporary Chemical Research
The importance of this compound in modern chemical research stems from its role as a versatile building block. Its bifunctional nature, with two ester groups, and the presence of an electron-withdrawing chlorine atom on the aromatic ring, make it a valuable intermediate in several key areas of synthesis.
In the field of polymer chemistry , it serves as a monomer for the creation of polyesters and polyamides. The incorporation of the chlorine atom can enhance the thermal stability and flame-retardant properties of the resulting polymers. vulcanchem.com For example, it is used in the synthesis of dynamic polymers that exhibit self-healing properties.
Furthermore, this compound is a precursor in agrochemical synthesis , where it is used to produce herbicides and fungicides. The chlorine atom at the 5-position has been shown to enhance the biological activity of certain derivatives.
The compound also finds application as an intermediate in the synthesis of pharmaceuticals . The chlorine atom can facilitate selective binding interactions with biological targets, making it a useful component in the design of protease inhibitors and kinase modulators. Additionally, its hydrolyzed form, 5-chloroisophthalic acid, is a precursor for the development of metal-organic frameworks (MOFs) and corrosion inhibitors.
Historical Perspective on Chloroisophthalate Ester Research
Research into chloroisophthalate esters can be traced back to the mid-20th century, driven by the need to optimize the chlorination of aromatic dicarboxylic acids. Early synthetic methods involved the direct chlorination of isophthaloyl chloride at high temperatures using catalysts like molybdenum pentachloride. However, these early processes were plagued by low selectivity, resulting in mixtures of the 4- and 5-chloro isomers.
A significant advancement came in the 1990s with the development of liquid-phase chlorination using Lewis acid catalysts such as ferric chloride. This method offered much-improved selectivity for the desired 5-chloro isomer, achieving yields of up to 84% while minimizing the formation of dichlorinated byproducts. Further refinements with the advent of continuous flow reactor technology have enhanced the industrial scalability and control over the reaction parameters.
Structural Features and Reactivity Context within Aromatic Esters
This compound is classified as an aromatic dicarboxylate ester. Its structure consists of a benzene (B151609) ring with two methyl ester groups at the 1 and 3 positions and a chlorine atom at the 5 position. The molecular formula is C₁₀H₉ClO₄, and it has a molecular weight of 228.63 g/mol . scbt.com
The presence of the electronegative chlorine atom and the two ester groups significantly influences the reactivity of the aromatic ring. pearson.commsu.edu These electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene. msu.eduuomustansiriyah.edu.iqlibretexts.org However, the chlorine atom enhances the reactivity of the compound in nucleophilic substitution reactions. pearson.com For instance, it undergoes nucleophilic substitution at a rate approximately 30% faster than its non-chlorinated counterpart, dimethyl isophthalate (B1238265).
The ester groups are susceptible to hydrolysis under both acidic and basic conditions, yielding 5-chloroisophthalic acid. This reaction typically follows pseudo-first-order kinetics, with a faster rate observed under basic conditions. The ester functionalities can also be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. uomustansiriyah.edu.iq
Overview of Research Trajectories for this compound
Current and future research involving this compound is focused on several promising trajectories. A major area of investigation is its application in polymer science , particularly in the synthesis of high-performance polymers with tailored properties such as enhanced thermal stability and flame retardancy. vulcanchem.com
Another significant research direction is its use in the construction of metal-organic frameworks (MOFs) . vulcanchem.comnih.govd-nb.info The hydrolyzed product, 5-chloroisophthalic acid, serves as a rigid organic linker for the assembly of these porous crystalline materials, which have potential applications in gas storage, separation, and catalysis. nih.govd-nb.info
The development of novel bioactive compounds and pharmaceuticals remains a key focus. Researchers are exploring the use of this compound as a scaffold for the synthesis of new therapeutic agents, leveraging the influence of the chlorine substituent on biological activity. Furthermore, its role as an intermediate in the synthesis of more complex organic molecules for various applications in chemistry and materials science continues to be an active area of research.
| Property | Value |
| IUPAC Name | dimethyl 5-chlorobenzene-1,3-dicarboxylate uni.lu |
| CAS Number | 20330-90-9 scbt.com |
| Molecular Formula | C₁₀H₉ClO₄ scbt.com |
| Molecular Weight | 228.63 g/mol scbt.com |
| Melting Point | 78–80°C |
| Boiling Point | 316°C at 760 mmHg |
| SMILES | COC(=O)C1=CC(=CC(=C1)Cl)C(=O)OC uni.lu |
| InChIKey | CMMPMNSOVLQGMJ-UHFFFAOYSA-N uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-chlorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPMNSOVLQGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279740 | |
| Record name | Dimethyl 5-chloroisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-90-9 | |
| Record name | 20330-90-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 5-chloroisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-chloroisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Preparative Strategies for Dimethyl 5 Chloroisophthalate
Esterification Routes for 5-chloroisophthalic Acid
The most direct and widely employed method for synthesizing dimethyl 5-chloroisophthalate is the esterification of 5-chloroisophthalic acid. This reaction involves treating the dicarboxylic acid with methanol (B129727) in the presence of a catalyst to form the corresponding diester.
The Fischer-Speier esterification is the conventional protocol for this transformation. It involves the reaction of a carboxylic acid and an alcohol with an acid catalyst. masterorganicchemistry.com In the case of this compound, 5-chloroisophthalic acid is reacted with an excess of methanol, which serves as both a reagent and the solvent. The reaction is catalyzed by a strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). researchgate.net A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product. masterorganicchemistry.com Given that there are two carboxylic acid groups on 5-chloroisophthalic acid, this process occurs twice to yield the dimethyl ester.
To maximize the yield and purity of this compound, reaction conditions are carefully controlled. The reaction is an equilibrium process, and to drive it towards the product side, methanol is typically used in large excess. masterorganicchemistry.com The reaction is commonly performed under reflux conditions to ensure it proceeds to completion.
Research focuses on optimizing catalyst concentration, temperature, and reaction time to achieve high conversion rates while minimizing the formation of by-products. The purification of the final product is often accomplished through recrystallization or distillation to achieve the high purity required for polymerization and other applications.
Table 1: Optimized Conditions for Acid-Catalyzed Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and accelerate the reaction. masterorganicchemistry.comresearchgate.net |
| Reactant | Methanol (in excess) | Acts as both reactant and solvent; drives equilibrium forward. masterorganicchemistry.com |
| Temperature | Reflux | To increase reaction rate and ensure complete conversion. |
| Purification | Recrystallization/Distillation | To remove impurities and isolate the high-purity product. |
Alternative Synthetic Pathways for this compound
While esterification of 5-chloroisophthalic acid is the most common route, alternative pathways exist. One such method involves the chlorination of dimethyl isophthalate (B1238265). However, this can lead to a mixture of isomers which are difficult to separate.
Another alternative begins with the corresponding acid chloride, 5-chloroisophthaloyl chloride. This highly reactive intermediate can be treated with methanol to yield this compound. This method avoids the use of a strong acid catalyst and the production of water as a byproduct, but the preparation of the acid chloride itself requires hazardous reagents like thionyl chloride.
Historically, early methods for producing chlorinated aromatic acids involved direct chlorination at high temperatures, but these often suffered from low selectivity and produced mixtures of isomers.
Industrial Production Methods and Scalability Research
For industrial-scale production, cost-effectiveness, efficiency, and process safety are paramount. Batch processing is common, but research into continuous manufacturing is growing due to its potential for better control and scalability.
Continuous flow reactors offer significant advantages for the industrial synthesis of this compound. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. The enhanced heat and mass transfer in flow reactors can accelerate the reaction and improve safety by minimizing the volume of hazardous materials at any given time. This technology has been successfully applied to other esterification processes, such as the synthesis of dimethyl fumarate, demonstrating its potential for producing high-purity esters with short reaction times and high space-time yields. rsc.orgresearchgate.net The scalability of flow synthesis is a key advantage, allowing for production to be ramped up by extending operational time or by "scaling out" through the use of multiple reactors in parallel.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of this compound synthesis, this involves several potential improvements over traditional methods.
Key areas of research include:
Alternative Catalysts: Replacing corrosive and hazardous catalysts like sulfuric acid with solid acid catalysts or Lewis acids that are more easily separated and recycled. rug.nl
Greener Solvents: While methanol often serves as both reactant and solvent, minimizing its excess or exploring less volatile and toxic alternatives is a goal. nih.gov
Alternative Reagents: The use of dimethyl carbonate (DMC) as a methylating agent is a promising green alternative. chemblink.com DMC is a non-toxic reagent, and its reaction with carboxylic acids can be catalyzed to produce methyl esters with methanol as the only significant byproduct, which can be recycled. researchgate.net This route avoids the co-production of water, simplifying purification. The direct synthesis of DMC itself from CO2 and methanol is an area of active research, enhancing its green credentials. rsc.org
Adopting these greener approaches can lead to a more sustainable and economically viable production of this compound, aligning with modern standards of chemical manufacturing. nih.gov
Derivatives and Functionalization of Dimethyl 5 Chloroisophthalate
Synthesis and Characterization of Substituted Isophthalate (B1238265) Esters
The isophthalate core of Dimethyl 5-chloroisophthalate can be further functionalized to introduce new chemical properties. By adding groups such as nitro and sulfo, or by creating new carbon-carbon and carbon-heteroatom bonds, a diverse library of derivatives can be accessed.
The introduction of a nitro group onto the isophthalate ring system dramatically alters its electronic properties and provides a versatile chemical handle for further reactions. Dimethyl 5-nitroisophthalate, a close analog of the chloro-derivative, serves as a significant intermediate in the pharmaceutical industry. It is a key precursor for radiopaque media that utilize derivatives of 5-amino-2,4,6-triiodo-isophthalic acid.
The synthesis of such compounds typically involves the esterification of 5-nitroisophthalic acid. A common laboratory method employs a large excess of methanol (B129727) in the presence of a sulfuric acid catalyst. The reaction proceeds through a monomethyl ester intermediate before yielding the final dimethyl ester, which crystallizes from the solution. For pharmaceutical applications, achieving high purity (often exceeding 99.5%) is critical, necessitating careful control of reaction conditions to minimize the presence of the monomethyl ester byproduct. The nitro group itself is a powerful electron-withdrawing group, which activates the aromatic ring for certain reactions and can be readily reduced to an amino group, opening up a vast landscape of further derivatization, such as in the synthesis of substituted benzothiazoles.
Sulfonation of the isophthalate core is another important functionalization pathway, leading to compounds like Dimethyl isophthalate-5-sodium sulfonate. This derivative is synthesized from isophthalic acid and fuming sulfuric acid (oleum) through a multi-step process involving sulfonation, esterification, and neutralization.
The sulfonation reaction is typically carried out in stages across different temperature zones, using a combination of catalysts to optimize the reaction and improve the conversion rate of isophthalic acid. This staged approach helps to lower the reaction temperature and shorten the time required, which in turn reduces the formation of by-products such as disulfonates and sulfone compounds. Following sulfonation, the intermediate is esterified with methanol and then neutralized to yield the final sodium sulfonate salt. These sulfo-substituted derivatives are valuable in the synthesis of copolymers for various applications, including the preparation of ion-exchange membranes for use in redox flow batteries.
| Reaction Stage | Typical Conditions & Reagents | Purpose |
| Sulfonation | Isophthalic Acid, Fuming Sulfuric Acid, Multi-catalyst system (e.g., Cadmium Sulfate, SiO2, Mercuric Sulfate) | Introduces the sulfonic acid group onto the aromatic ring. |
| Esterification | Methanol | Converts the carboxylic acid groups to methyl esters. |
| Neutralization | Sodium Carbonate or similar base | Forms the sodium salt of the sulfonic acid group. |
| Aftertreatment | Purification/Crystallization | Isolates the final, high-purity product. |
The chloro-substituent on this compound serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds to introduce alkyl and aryl groups. Methodologies such as the Suzuki-Miyaura coupling (using boronic acids) and direct C-H arylation are powerful tools for this purpose.
While specific examples for this compound are not extensively detailed in the literature, the principles of these reactions are broadly applicable. In a typical direct arylation procedure, a palladium catalyst, often with a phosphine (B1218219) ligand, facilitates the coupling of the chlorinated aromatic ring with another aromatic compound. These reactions provide a direct and atom-economical route to biaryl structures and other arylated derivatives, bypassing the need to pre-functionalize both coupling partners. The electronic properties imparted by the two ester groups can influence the reactivity of the C-Cl bond, making it a suitable substrate for such transformations. This strategy allows for the synthesis of a wide array of analogs with tailored electronic and steric properties.
The chlorine atom on this compound is susceptible to nucleophilic aromatic substitution (SNAr) by alkoxides and thiolates, yielding ether and thioether derivatives, respectively. The reaction is facilitated by the presence of the two electron-withdrawing methyl ester groups at the meta positions, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.
The classic Williamson ether synthesis provides a relevant model for this transformation, where a sodium alkoxide or phenoxide displaces a halide on an electrophilic partner. Similarly, reacting this compound with a desired alcohol in the presence of a strong base, or with a pre-formed sodium thiolate, would lead to the corresponding ether or thioether. These reactions are fundamental in synthetic organic chemistry for constructing C-O and C-S bonds, allowing for the incorporation of a vast array of functional groups onto the isophthalate scaffold.
| Derivative Type | Nucleophile | General Reaction | Product |
| Ether | Alkoxide (RO⁻) or Phenoxide (ArO⁻) | SNAr | Dimethyl 5-alkoxyisophthalate or Dimethyl 5-aryloxyisophthalate |
| Thioether | Thiolate (RS⁻) or Thiophenoxide (ArS⁻) | SNAr | Dimethyl 5-(alkylthio)isophthalate or Dimethyl 5-(arylthio)isophthalate |
Exploration of this compound as a Precursor for Macrocycles
The bent, 120-degree geometry of the isophthalate unit makes it an excellent building block for the construction of macrocycles. This compound can serve as a rigid corner piece in larger cyclic structures. The ester functionalities provide convenient handles for building these architectures through reactions like transesterification or by hydrolysis to the corresponding 5-chloroisophthalic acid, which can then be coupled with diols or diamines to form macrocyclic polyesters or polyamides.
The synthesis of macrocycles often requires strategies that favor intramolecular cyclization over intermolecular polymerization, such as high-dilution conditions. The functional group on the isophthalate ring—in this case, chlorine—can be retained in the final macrocycle to influence its conformation, solubility, and binding properties, or it can be used as a site for further modification after the macrocyclic scaffold is formed.
Incorporation into Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The corresponding dicarboxylic acid, 5-chloroisophthalic acid (obtained by hydrolysis of this compound), is a valuable V-shaped linker for the synthesis of MOFs. The geometry of the linker dictates the topology of the resulting framework, while the functional group—the chloro substituent—lines the pores of the MOF.
The presence of the chloro group can tune the properties of the MOF, affecting its gas sorption capabilities, catalytic activity, and selectivity. For example, functional groups on the linker can influence the framework's affinity for specific guest molecules. Research has shown that various substituted isophthalic acids, such as 5-aminoisophthalic acid, 5-hydroxyisophthalic acid, and 5-methylisophthalic acid, can be used to construct novel MOFs with unique properties. By analogy, 5-chloroisophthalic acid is a promising candidate for creating robust frameworks with tailored functionality.
Design and Synthesis of Advanced Functionalized Isophthalate Scaffolds
The strategic functionalization of this compound opens avenues for the creation of sophisticated molecular architectures, including bi-aryl systems, arylamines, and star-shaped molecules. These tailored scaffolds are designed to possess specific electronic, optical, or biological properties.
One of the most powerful techniques for the C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. While direct examples utilizing this compound are not extensively detailed in readily available literature, the closely related Dimethyl 5-bromoisophthalate is a known precursor for the synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol (B44631) ester. This transformation strongly suggests that this compound can similarly undergo borylation or be coupled with various arylboronic acids to yield bi-aryl and poly-aryl isophthalate derivatives. These structures are of significant interest in the development of liquid crystals and conjugated polymers.
The introduction of nitrogen-containing functional groups is another key strategy in the design of advanced isophthalate scaffolds. The Buchwald-Hartwig amination reaction provides a versatile method for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the synthesis of a diverse library of 5-amino-isophthalate derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and functional dyes.
Furthermore, the bifunctional nature of this compound, combined with its potential for trifunctionalization through modification of the chloro group, makes it an ideal core molecule for the synthesis of star-shaped molecules and dendrimers. By reacting a centrally functionalized isophthalate with appropriate branching units, highly complex and well-defined three-dimensional structures can be constructed. These macromolecular architectures have potential applications in drug delivery, catalysis, and materials science due to their unique properties, such as a high surface area-to-volume ratio and the ability to encapsulate guest molecules.
Below are illustrative tables detailing the potential functionalization of this compound based on established chemical reactions.
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Dimethyl 5-phenylisophthalate |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Dimethyl 5-(4-methoxyphenyl)isophthalate |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Dimethyl 5-(thiophen-2-yl)isophthalate |
Table 2: Plausible Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Dimethyl 5-(phenylamino)isophthalate |
| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | Dimethyl 5-morpholinoisophthalate |
| 3 | Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | t-Butanol | Dimethyl 5-(benzylamino)isophthalate |
Table 3: Conceptual Design of a Star-Shaped Molecule from a this compound Derivative
| Step | Reaction | Reactants | Product |
| 1 | Buchwald-Hartwig Amination | This compound, 4-aminophenol | Dimethyl 5-(4-hydroxyphenylamino)isophthalate |
| 2 | Etherification (3x) | Phloroglucinol (B13840), 1-bromo-3-(tert-butyldimethylsilyloxy)propane | 1,3,5-Tris(3-(tert-butyldimethylsilyloxy)propoxy)benzene |
| 3 | Deprotection | 1,3,5-Tris(3-(tert-butyldimethylsilyloxy)propoxy)benzene | 1,3,5-Tris(3-hydroxypropoxy)benzene |
| 4 | Mitsunobu Reaction (3x) | Dimethyl 5-(4-hydroxyphenylamino)isophthalate, 1,3,5-Tris(3-hydroxypropoxy)benzene | Star-shaped molecule with a phloroglucinol core and three isophthalate arms |
Applications in Advanced Chemical Synthesis
Building Block in Complex Organic Molecule Synthesis
The structural characteristics of Dimethyl 5-chloroisophthalate make it a valuable starting material for the synthesis of more intricate molecules. The ester functionalities can be hydrolyzed, reduced, or converted to other functional groups, while the chloro substituent can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, although the latter is less common for an aryl chloride.
This compound serves as a key starting material in multi-step synthetic sequences. One notable example is its use in the preparation of other useful chemical intermediates. For instance, it is a precursor for the synthesis of 3-chloro-5-formyl-benzoic acid methyl ester. googleapis.com This transformation is a crucial step in the synthesis of certain anticancer agents. googleapis.com
Another significant multi-step application is the reduction of this compound to (5-Chloro-1,3-phenylene)dimethanol. This reaction is typically carried out using a strong reducing agent like lithium aluminum hydride. The resulting diol is a bifunctional building block in its own right, particularly in polymer chemistry.
| Starting Material | Reagent(s) | Product | Application of Product |
| This compound | 1. Selective hydrolysis 2. Further functional group manipulation | 3-chloro-5-formyl-benzoic acid methyl ester | Intermediate for anticancer agents |
| This compound | Lithium aluminum hydride (LiAlH₄) | (5-Chloro-1,3-phenylene)dimethanol | Bifunctional monomer for polymers |
Intermediate in Pharmaceutical and Bioactive Compound Synthesis
The chlorinated aromatic core of this compound is a feature found in numerous biologically active molecules. Consequently, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals.
This compound has been utilized as a precursor in the synthesis of inhibitors for enzymes implicated in disease. A notable example is its role in the preparation of beta-secretase inhibitors, which are investigated for the treatment of Alzheimer's disease. google.com In a specific synthetic route, this compound is selectively hydrolyzed to 3-chloro-5-(methoxycarbonyl)benzoic acid, a key intermediate for these potential therapeutic agents. google.comchemicalbook.com
Furthermore, as mentioned previously, its conversion to 3-chloro-5-formyl-benzoic acid methyl ester provides an intermediate for the synthesis of compounds with antiproliferative properties, positioning it as a precursor for potential anticancer drugs. googleapis.com
The inherent structure of this compound, particularly the presence and position of the chlorine atom, makes it an attractive scaffold for the development of new therapeutic agents. The chlorine substituent can influence the electronic properties of the molecule and participate in key binding interactions with biological targets such as enzymes. Researchers are exploring its use as a foundational structure for designing novel protease inhibitors and kinase modulators.
Role in Fine Chemical and Agrochemical Synthesis
The applications of this compound extend to the synthesis of fine chemicals and agrochemicals. It is used as a precursor in the production of certain herbicides and fungicides. The presence of the chlorine atom at the 5-position of the isophthalate (B1238265) ring has been noted to enhance the biological activity of some of these agrochemical derivatives.
Contribution to Novel Reaction Methodologies and Concepts
While this compound is a valuable building block in established synthetic pathways, its direct contribution to the development of fundamentally new reaction methodologies or chemical concepts is not extensively documented in publicly available literature. Its utility is primarily demonstrated through its incorporation into multi-step syntheses to create target molecules with desired properties, rather than being a subject of methodological studies itself.
Insights from Ester Transformation Research
The transformation of the ester groups in isophthalate diesters is a cornerstone of their application in chemical synthesis. These reactions allow for the conversion of the relatively stable ester functionalities into more reactive or structurally diverse groups, paving the way for the creation of complex molecules.
Hydrolysis: The hydrolysis of dimethyl isophthalates involves the cleavage of the ester bonds to yield the corresponding dicarboxylic acid. This reaction is typically catalyzed by a base. The process proceeds in a stepwise manner, first forming the monoester and then the fully hydrolyzed isophthalic acid. This transformation is fundamental for producing isophthalic acid derivatives that can be used in various industrial processes.
Interactive Data Table: General Conditions for Hydrolysis of Dimethyl Isophthalates
| Transformation | Reagents/Catalysts | Reaction Conditions | Product |
| Hydrolysis | Base (e.g., NaOH, KOH) | Aqueous solution, elevated temperature | 5-Chloroisophthalic acid |
Transesterification: Transesterification is a crucial reaction for the synthesis of polyesters, where the methyl groups of the diester are exchanged with a diol, such as ethylene (B1197577) glycol. This process is the foundation of the production of important polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and its analogues. The reaction is typically catalyzed by metal salts, with zinc and titanium-based catalysts showing high activity and selectivity. nih.gov For instance, the transesterification of dimethyl terephthalate with ethylene glycol using zinc-modified hydrotalcite as a catalyst has been shown to be an effective method for producing bis(2-hydroxyethyl)terephthalate (BHET), a key monomer for PET. nih.gov This principle is directly applicable to this compound for the synthesis of specialty polyesters.
Interactive Data Table: Representative Transesterification of Dimethyl Isophthalates
| Transformation | Reagents/Catalysts | Reaction Conditions | Product |
| Transesterification | Ethylene Glycol, Zinc or Titanium-based catalysts | High temperature (e.g., 180 °C) | Bis(2-hydroxyethyl)-5-chloroisophthalate |
Amidation: The conversion of the ester groups to amides opens up possibilities for the synthesis of polyamides and other nitrogen-containing compounds. Direct amidation of unactivated esters with amines can be challenging and often requires specific catalysts. nih.gov Research has shown that nickel-catalyzed reductive coupling of esters with nitroarenes can produce amides efficiently. nih.gov While direct amidation with amines can be difficult, this catalytic approach provides a viable route to isophthalamides from their corresponding diesters.
Interactive Data Table: Illustrative Amidation of Dimethyl Isophthalates
| Transformation | Reagents/Catalysts | Reaction Conditions | Product |
| Amidation | Amine (R-NH2), Catalyst (e.g., Nickel-based) | Specific catalytic conditions | 5-Chloro-N1,N3-dialkylisophthalamide |
Reduction: The ester functionalities of dimethyl isophthalates can be reduced to alcohols, yielding the corresponding diol. This transformation is typically achieved using powerful reducing agents. The resulting diols are valuable intermediates in the synthesis of polyesters and polyurethanes, offering different properties compared to those derived from the dicarboxylic acid.
Interactive Data Table: General Reduction of Dimethyl Isophthalates
| Transformation | Reagents/Catalysts | Reaction Conditions | Product |
| Reduction | Reducing agent (e.g., LiAlH4) | Anhydrous solvent (e.g., THF) | (5-Chloro-1,3-phenylene)dimethanol |
These transformations highlight the synthetic utility of this compound as a precursor to a variety of valuable chemical structures. The ability to selectively modify the ester groups through hydrolysis, transesterification, amidation, and reduction allows for the precise tuning of molecular architecture and properties for advanced applications.
Applications in Materials Science Research
Monomer in Polymer Synthesis: Limited Specific Examples
Development of Advanced Functional Materials: A General Perspective
Halogenated compounds are widely known for their flame-retardant properties. The chlorine atom in Dimethyl 5-chloroisophthalate suggests its potential utility in creating flame-retardant polymer systems.
Precursor for Advanced Polyimides and Related High-Performance Materials: No Direct Evidence
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized from the reaction of a dianhydride and a diamine. While aromatic diacids and their derivatives can sometimes be used as precursors in multi-step synthesis routes to create specialized monomers for polyimides, there is no information in the available literature to suggest that this compound is used as a direct precursor in the synthesis of advanced polyimides.
Synthesis of Biphenyltetracarboxylic Dianhydrides and their Polyimide Applications
This compound serves as a valuable precursor in the synthesis of biphenyltetracarboxylic dianhydrides (BPDAs), which are essential monomers for high-performance polyimides. The chlorine substituent on the aromatic ring provides a reactive site for carbon-carbon bond formation, enabling the construction of the biphenyl (B1667301) backbone of BPDAs. Two primary coupling methodologies, the Ullmann coupling and the Suzuki-Miyaura coupling, are instrumental in this transformation.
The synthesis of BPDAs from this compound generally involves a two-step process. The initial step is a cross-coupling reaction to form a biphenyl intermediate, followed by hydrolysis of the ester groups and subsequent dehydration to yield the dianhydride.
Ullmann Coupling Reaction:
The Ullmann reaction traditionally involves the copper-catalyzed coupling of aryl halides to form symmetrical biaryls. In the context of this compound, a self-coupling reaction can be induced to produce a tetramethyl biphenyltetracarboxylate intermediate. This reaction is typically carried out at elevated temperatures in the presence of a copper catalyst. The resulting intermediate is then hydrolyzed to the corresponding tetracarboxylic acid, which upon dehydration, yields the biphenyltetracarboxylic dianhydride.
Suzuki-Miyaura Coupling Reaction:
The Suzuki-Miyaura coupling is a more versatile and widely used method for the formation of C-C bonds. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid or ester. For the synthesis of BPDAs, this compound can be coupled with a suitable boronic acid derivative. For instance, reaction with a phenylboronic acid would lead to a phenyl-substituted isophthalate (B1238265), which could be further functionalized. To create the biphenyl structure directly, a boronic acid derivative of dimethyl isophthalate could be reacted with this compound. The Suzuki-Miyaura reaction generally proceeds under milder conditions and with higher yields compared to the Ullmann coupling. mdpi.comgre.ac.uk
The resulting BPDAs are crucial monomers in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The properties of the final polyimide are significantly influenced by the structure of the dianhydride and the diamine monomers used in the polymerization. The polymerization of BPDAs with various aromatic diamines leads to polyimides with a range of desirable characteristics. For example, polyimides derived from 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) are noted for their high glass transition temperatures and reduced color intensity when compared to polyimides from its symmetric isomer. researchgate.net
| Property | Value |
| Glass Transition Temperature (Tg) | 255–283 °C |
| Tensile Strength | 105–168 MPa |
| Elongation at Break | 15–51% |
| Young's Modulus | 1.87–2.38 GPa |
| 5% Weight Loss Temperature (in N2) | 470–528 °C |
| 5% Weight Loss Temperature (in Air) | 451–521 °C |
Applications in Organic Electronic Materials Research (e.g., Indenofluorene Derivatives)
While direct research specifically employing this compound in the synthesis of indenofluorene derivatives for organic electronic materials is not extensively documented, its chemical structure suggests potential applicability in this field. The synthesis of complex organic scaffolds for electronic applications often relies on the strategic functionalization of aromatic precursors. The presence of two ester groups and a chlorine atom on the benzene (B151609) ring of this compound makes it a candidate for building block in the synthesis of larger, conjugated systems like indenofluorenes.
Indenofluorenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). matilda.science Their electronic properties are highly tunable through chemical modification.
The synthesis of unsymmetrical indenofluorene analogues has been reported using precursors with similar substitution patterns to this compound. For example, diethyl 2-bromo-5-chloroterephthalate has been utilized in sequential Suzuki cross-coupling reactions to assemble asymmetric indeno[1,2-b]fluorene analogues. researchgate.net This approach takes advantage of the differential reactivity of the halogen substituents to achieve regioselective C-C bond formation.
Theoretical and Computational Investigations of Dimethyl 5 Chloroisophthalate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this, a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indicators, can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying reaction mechanisms.
For Dimethyl 5-chloroisophthalate, DFT could be employed to study reactions such as hydrolysis of the ester groups or nucleophilic aromatic substitution. A typical DFT study would involve:
Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile) and the expected products are computationally optimized to find their lowest energy geometries.
Transition State Searching: The computational search for the transition state (TS) structure, which represents the highest energy point along the reaction pathway.
Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products.
For example, in the study of esterification reactions, DFT has been used to map out cyclic prereaction complexes and six-membered ring transition structures, providing a detailed mechanistic understanding. researchgate.net Similarly, DFT investigations into the synthesis of dimethyl carbonate (DMC) have identified reaction intermediates and determined the most favorable reaction pathways. rsc.orgmdpi.com For this compound, DFT could predict whether a reaction like saponification proceeds through a concerted or stepwise mechanism. The calculated electron density distribution would reveal the most electrophilic sites (likely the carbonyl carbons) and how the chlorine substituent influences the reactivity of the aromatic ring.
A key outcome of DFT studies on reaction mechanisms is the calculation of activation energies (Ea). The activation energy is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
The process involves:
Calculating the optimized energies of the reactants and the transition state structure.
The activation energy is then determined as:
Ea = E(Transition State) - E(Reactants)
Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence reaction energetics. nih.gov DFT studies on the reactions of other chloro-substituted esters have successfully calculated activation barriers and identified transition states, showing good agreement with experimental data. researchgate.netjmaterenvironsci.com For this compound, this would allow for the quantitative prediction of its reactivity in various chemical environments.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction (Note: This table is a representative example of data obtained from DFT calculations and is not based on a published study of this compound.)
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + H₂O) | 0.00 | Optimized ground state energy of reactants. |
| Transition State 1 (TS1) | +25.4 | Energy barrier for the first step of hydrolysis. |
| Intermediate | -5.2 | A stable intermediate formed after crossing TS1. |
| Transition State 2 (TS2) | +15.8 | Energy barrier for the second step. |
| Products | -12.7 | Optimized ground state energy of products. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. strath.ac.uk By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. This technique is particularly useful for conformational analysis, revealing the preferred shapes (conformations) of a molecule and the dynamics of transitioning between them.
For this compound, the primary conformational flexibility lies in the rotation of the two methyl ester (-COOCH₃) groups relative to the plane of the benzene (B151609) ring. An MD simulation would reveal:
Stable Conformers: The most frequently adopted orientations of the ester groups.
Energy Barriers to Rotation: The energy required to rotate the ester groups from one stable conformation to another.
Influence of Solvent: How interactions with solvent molecules affect conformational preferences. For instance, MD simulations of dimethyl phosphate in water have shown that solvent reorganization is crucial for conformational transitions. colab.ws
The results of an MD simulation are often analyzed to generate a Potential of Mean Force (PMF) plot, which shows the free energy of the molecule as a function of specific dihedral angles (representing the rotation of the ester groups). The minima on this plot correspond to the most stable conformers. Such analyses have been performed on other disubstituted aromatic and cyclic compounds to determine their most stable structures. mdpi.comacs.org
Prediction of Spectroscopic Properties through Computational Chemistry
Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and identifying compounds. DFT and other quantum chemical methods are commonly used for this purpose.
For this compound, one could computationally predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. The accuracy of these predictions is often improved by scaling the results against a known standard or by comparing them with experimental data for similar compounds.
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. These predicted spectra can help assign vibrational modes observed in experimental spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. This can provide insight into the molecule's color and photophysical properties.
Studies on other substituted aromatic compounds have demonstrated that DFT can accurately predict spectroscopic properties, providing a powerful link between molecular structure and experimental observation. mdpi.com
| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C=O (Ester) | 165.8 | 166.2 |
| C-Cl | 135.2 | 134.9 |
| C-COOCH₃ | 132.5 | 132.1 |
| Aromatic CH | 130.1 | 130.5 |
| O-CH₃ (Methyl) | 52.7 | 53.0 |
In Silico Modeling for Structure-Property Relationship Studies
In silico modeling encompasses a broad range of computational techniques used to study structure-property relationships. One common approach is Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. These methods correlate variations in the chemical structure of a group of compounds with changes in a specific property (e.g., biological activity, toxicity, or a physical property like boiling point).
For this compound, a QSPR study could be part of a larger investigation of substituted isophthalates. The process would involve:
Descriptor Calculation: Calculating a set of numerical values, or "descriptors," that characterize the molecule's structure. These can include electronic descriptors (e.g., HOMO/LUMO energies from DFT), topological descriptors (describing atomic connectivity), and geometrical descriptors (describing the 3D shape).
Model Building: Using statistical methods to build a mathematical model that links the calculated descriptors to an observed property for a series of related molecules.
Prediction: Using the model to predict the property for this compound and other compounds not included in the initial training set.
Such models are valuable for screening new compounds and for understanding which structural features are most important for a given property. For example, in silico models are used to predict the binding affinity of molecules to enzymes or to estimate the thermal properties of materials like aromatic esters. mdpi.comresearchgate.net
Environmental Fate and Degradation Pathways of Dimethyl 5 Chloroisophthalate
Biotransformation Pathways and Microbial Degradation Research
Biotransformation, the degradation of substances by living organisms, is a crucial process in the removal of organic pollutants from the environment. rsc.org The biodegradation of phthalate (B1215562) esters and chlorinated aromatic compounds has been extensively studied, providing a framework for understanding the potential fate of Dimethyl 5-chloroisophthalate.
The initial step in the microbial degradation of dimethyl phthalate is often the hydrolysis of the ester bonds by esterases, leading to the formation of monomethyl phthalate and subsequently phthalic acid. nih.govwikipedia.org Various bacterial strains, including species of Arthrobacter and Sphingomonas, have been shown to carry out this transformation. nih.gov
The presence of a chlorine atom on the aromatic ring of this compound would likely influence its biodegradability. The degradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions. nih.govarizona.edu
Under aerobic conditions, bacteria such as Pseudomonas and Burkholderia can initiate the degradation of chlorinated benzenes by using oxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of chlorocatechols. nih.govarizona.eduresearchgate.net These intermediates are then further degraded.
Under anaerobic conditions, reductive dechlorination is a key process, where chlorine atoms are removed from the aromatic ring. microbe.com This process is often carried out by specialized bacteria like Dehalococcoides. nih.gov
The likely biotransformation pathway for this compound would involve an initial hydrolysis of the ester groups, followed by degradation of the resulting chlorinated aromatic ring through pathways similar to those observed for other chlorinated benzenes.
Environmental Stability and Persistence Studies
The environmental stability and persistence of a chemical are determined by its resistance to degradation processes. Chlorinated organic compounds are often classified as persistent organic pollutants (POPs) due to their long half-lives in the environment. nih.govpops.int Their persistence is attributed to their chemical stability and resistance to biological and chemical degradation. pops.int
The persistence of this compound in the environment would depend on a combination of factors, including its susceptibility to photodegradation and microbial degradation. The presence of the chlorine atom is expected to increase its persistence compared to its non-chlorinated counterpart, dimethyl isophthalate (B1238265). Chlorinated aromatic hydrocarbons are known for their persistence in soil and particulate matter. wikipedia.org
The hydrolysis half-life of dimethyl phthalate is estimated to be around 3.2 years under neutral conditions at 30°C, indicating that abiotic hydrolysis is a slow process. nih.gov The presence of the chloro-substituent in this compound is unlikely to significantly accelerate this process.
Given the general characteristics of chlorinated aromatic compounds and phthalate esters, this compound is expected to exhibit a degree of persistence in the environment, with its ultimate fate being slow degradation through a combination of photolytic and biological processes.
Advanced Analytical Methodologies for Research on Dimethyl 5 Chloroisophthalate
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the comprehensive characterization of Dimethyl 5-chloroisophthalate and its derivatives. These methods provide detailed insights into molecular structure, weight, and the nature of chemical bonds, facilitating both qualitative and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of this compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework and the position of substituents.
In the ¹H NMR spectrum of the parent compound, this compound, the protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would produce a single, sharp signal. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and splitting patterns dictated by their positions relative to the chloro and ester functional groups. For derivatives where other functional groups replace the chlorine atom or substitute other positions on the ring, significant changes in the NMR spectrum are observed. For instance, the introduction of an electron-donating group like an amino (-NH₂) group (forming Dimethyl 5-aminoisophthalate) would typically cause an upfield shift (to a lower ppm value) of the aromatic proton signals. chemicalbook.com Conversely, adding a strong electron-withdrawing group like a nitro (-NO₂) group (forming Dimethyl 5-nitroisophthalate) would result in a downfield shift. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbonyl carbons in the ester groups, the aromatic carbons, and the methoxy carbons can be definitively assigned. Substituent effects are also prominent in ¹³C NMR, allowing for confirmation of structural modifications. mdpi.com
X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives
Single Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound, SCXRD is instrumental in understanding how different substituent groups influence the molecule's conformation and its packing within the crystal lattice. mdpi.com
The process involves irradiating a single, high-quality crystal with a focused X-ray beam. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact location of each atom. mdpi.com
While the specific crystal structure of this compound is not widely published, extensive research on closely related 5-substituted dimethyl isophthalates demonstrates the power of this technique. For instance, studies on derivatives like dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate reveal detailed insights into their molecular frameworks. nih.gov In the case of dimethyl 5-iodoisophthalate, the methyl carboxylate groups are twisted relative to the benzene ring. nih.gov This contrasts with dimethyl 5-ethynylisophthalate, where the entire molecular framework is perfectly planar. nih.gov
These structural studies also elucidate the non-covalent interactions that govern the supramolecular assembly in the solid state, such as hydrogen bonds and π–π stacking interactions, which are critical for designing materials with specific properties. mdpi.comnih.gov The crystallographic data obtained from such analyses are highly detailed and are typically presented in a standardized format, as shown in the table below, which features data from a related compound.
Table 1: Example Crystallographic Data for a Dimethyl 5-substituted Isophthalate (B1238265) Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₉IO₄ |
| Formula Weight | 320.07 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.7483 (2) |
| b (Å) | 19.3451 (6) |
| c (Å) | 7.4919 (2) |
| Volume (ų) | 1121.21 (6) |
| Z | 4 |
Data derived from the analysis of Dimethyl 5-iodoisophthalate. nih.gov
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques are powerful tools that combine the separation capabilities of chromatography with the detection and identification power of spectroscopy. nih.gov This coupling allows for the analysis of individual components within a complex mixture, providing both qualitative and quantitative information. ajpaonline.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for analyzing volatile and thermally stable compounds. chemijournal.com In this technique, the sample is vaporized and separated into its components as it passes through a long capillary column contained within a gas chromatograph. ajpaonline.com The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column and a mobile gas phase (typically helium). chemijournal.com
After separation, the individual components enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component that acts as a molecular fingerprint. By comparing this spectrum to a library of known spectra, the compound can be identified. The time it takes for a compound to travel through the column, known as the retention time, provides an additional layer of identification. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. ajrconline.org This technique is exceptionally versatile as it can analyze a much broader range of compounds than GC-MS, including those that are non-volatile or thermally unstable.
In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. The components separate based on their interactions with the stationary and mobile phases. slideshare.net The separated components then flow into the mass spectrometer's interface, where the solvent is removed and the analyte molecules are ionized, often using "soft" ionization techniques like electrospray ionization (ESI) that keep the molecule intact. ajrconline.org The mass spectrometer then analyzes the ions to determine their mass-to-charge ratio, allowing for precise identification and quantification.
The combination of retention time from the LC and the mass spectral data from the MS provides a very high degree of certainty in the identification and quantification of this compound, even in complex sample matrices. nih.govajrconline.org
Table 2: Illustrative Data from Hyphenated Technique Analysis
| Technique | Analyte | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|---|
| GC-MS | This compound | 12.5 | 228 (M+), 197, 169 |
| LC-MS | Derivative A | 8.2 | 350 [M+H]+ |
| LC-MS | Derivative B | 9.5 | 412 [M+H]+ |
Data are hypothetical and for illustrative purposes only.
Future Research Directions and Perspectives on Dimethyl 5 Chloroisophthalate
Exploration of Novel Catalytic Systems for Selective Transformations
The chemical transformation of Dimethyl 5-chloroisophthalate is an area ripe for investigation, particularly through the development of advanced catalytic systems. Future research will likely focus on catalysts that can selectively modify the molecule to create a diverse range of derivatives.
One key area of exploration is the selective catalytic C-H activation and functionalization of the aromatic ring, which would allow for the introduction of new functional groups. Another significant avenue is the development of catalysts for the selective dehalogenation of the compound. organic-chemistry.orgbohrium.com This would provide a pathway to other isophthalate (B1238265) derivatives while utilizing the chlorine atom as a temporary directing group. Research into palladium-catalyzed reactions, which are known for their efficiency in C-C and C-N bond formation, could yield novel compounds. acs.org Furthermore, the use of biocatalysts, such as enzymes, presents an opportunity for highly selective and environmentally friendly transformations of the ester groups or the aromatic ring under mild conditions. nih.govacs.org
| Potential Catalytic System | Transformation Type | Potential Outcome |
| Palladium-based catalysts | Cross-coupling reactions | Synthesis of complex aromatic compounds |
| Nickel-based catalysts | Reductive dehalogenation | Access to non-chlorinated isophthalate derivatives |
| Biocatalysts (e.g., lipases) | Selective hydrolysis/transesterification | Chiral building blocks and functionalized esters |
| Photocatalysts | C-H functionalization | Introduction of new functionalities on the aromatic ring |
Design and Synthesis of Next-Generation Functional Materials
This compound is a promising monomer for the creation of high-performance polymers and other functional materials. The presence of the chlorine atom is anticipated to enhance properties such as thermal stability and flame retardancy in the resulting materials.
Future research is expected to focus on the synthesis of novel polyesters and polyamides by reacting this compound with various diols and diamines. mdpi.com The incorporation of the chloro-substituent could lead to polymers with improved fire resistance, making them suitable for applications in electronics and construction. Additionally, this compound can serve as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.govrsc.org The resulting MOFs could exhibit unique porous structures and properties, with potential applications in gas storage, separation, and catalysis.
| Material Type | Key Monomer | Potential Properties | Potential Applications |
| Polyesters | This compound | Enhanced thermal stability, flame retardancy | High-performance plastics, electronics |
| Polyamides | This compound | High strength, thermal resistance | Advanced composites, aerospace materials |
| Metal-Organic Frameworks | 5-chloroisophthalic acid | Tunable porosity, catalytic activity | Gas separation, chemical sensors |
Deeper Mechanistic Understanding of Biological Interactions
The structural features of this compound make it an interesting scaffold for the development of new bioactive compounds. The presence of a halogen atom can significantly influence a molecule's biological activity, often enhancing its efficacy or modifying its metabolic profile. researchgate.net
Future research in this area will likely involve using this compound as a starting material for the synthesis of a library of derivatives to be screened for various biological activities. Understanding how the chlorinated aromatic core interacts with biological targets, such as enzymes and receptors, will be a key focus. Mechanistic studies could reveal the role of the chlorine atom in binding interactions, potentially leading to the design of more potent and selective therapeutic agents. The study of halogenated marine natural products has shown a wide range of biological activities, suggesting that synthetic compounds like derivatives of this compound could also exhibit interesting properties. nih.gov
| Research Area | Objective | Methodologies |
| Medicinal Chemistry | Synthesis of novel bioactive compounds | Combinatorial chemistry, structure-activity relationship studies |
| Molecular Biology | Investigation of interactions with biological targets | Enzyme assays, receptor binding studies |
| Microbiology | Screening for antimicrobial properties | Minimum inhibitory concentration (MIC) assays |
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules and materials. medium.com In the context of this compound, these computational tools can significantly accelerate research and development.
AI algorithms can be employed to predict the properties of polymers derived from this compound before they are synthesized, saving considerable time and resources. aip.orgmdpi.com Machine learning models can be trained on existing data to identify the most promising candidates for specific applications, such as high-temperature-resistant polymers or highly selective MOFs. nih.gov Furthermore, AI can be used in "inverse design," where desired material properties are specified, and the algorithm suggests the optimal molecular structure, potentially leading to the discovery of novel materials based on the this compound framework. nih.gov
| AI/ML Application | Purpose | Potential Impact |
| Predictive Modeling | Forecast polymer properties from monomer structure | Reduced number of experiments needed |
| Inverse Design | Generate novel molecular structures with desired properties | Accelerated discovery of new functional materials |
| Synthesis Optimization | Predict optimal reaction conditions | Increased yield and purity of synthesized compounds |
Sustainable Synthesis and Application Development
The principles of green chemistry will be central to the future development and application of this compound. Research into more sustainable synthetic routes and the development of environmentally friendly applications are crucial.
Future efforts in synthesis will likely focus on reducing the environmental impact of the production process. This could involve the use of greener solvents, catalytic processes to replace stoichiometric reagents, and the development of continuous-flow manufacturing systems for improved efficiency and safety. In terms of applications, a focus on creating recyclable or biodegradable polymers from this compound would align with the goals of a circular economy. rsc.org Exploring the use of bio-based co-monomers in polymerization reactions with this compound is another promising avenue for enhancing the sustainability of the resulting materials. rsc.orgmdpi.com
| Area of Focus | Sustainable Approach | Benefit |
| Synthesis | Use of biocatalysts or green solvents | Reduced waste and energy consumption |
| Polymer Design | Incorporation of depolymerizable linkages | Enhanced recyclability of materials |
| Material Lifecycle | Development of biodegradable polymers | Reduced environmental persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
